molecular formula C17H26N4O2 B6461192 tert-butyl 4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazine-1-carboxylate CAS No. 2549024-81-7

tert-butyl 4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B6461192
CAS No.: 2549024-81-7
M. Wt: 318.4 g/mol
InChI Key: HCPMAPSAYQMRPU-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative featuring a tert-butyl carbamate group at the 1-position and a 2-cyclopropyl-6-methylpyrimidin-4-yl substituent at the 4-position. The pyrimidine ring introduces both steric bulk (cyclopropyl and methyl groups) and electronic modulation, making it a versatile intermediate in medicinal chemistry, particularly for kinase inhibitors or GPCR-targeted therapeutics. The tert-butyl group serves as a protective moiety for the piperazine nitrogen, enabling selective deprotection in downstream functionalization .

Properties

IUPAC Name

tert-butyl 4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2/c1-12-11-14(19-15(18-12)13-5-6-13)20-7-9-21(10-8-20)16(22)23-17(2,3)4/h11,13H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPMAPSAYQMRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Piperazine Core

The structural diversity of piperazine derivatives primarily arises from substituents at the 4-position. Key analogs include:

Compound Name Substituent at Piperazine 4-Position Key Features Reference
Target Compound 2-Cyclopropyl-6-methylpyrimidin-4-yl Moderate steric bulk, electron-rich pyrimidine -
tert-Butyl 4-(6-(4-chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidine-4-carbonyl)piperazine-1-carboxylate 6-(4-Chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidine-4-yl Electron-withdrawing CF₃ group; enhanced lipophilicity
tert-Butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate 3-(1,3,4-Thiadiazol-2-yl)pyridin-2-yl Aromatic heterocycle with hydrogen-bonding potential
tert-Butyl 4-(4-(4-methoxypiperidin-1-yl)phenyl)piperazine-1-carboxylate 4-(4-Methoxypiperidin-1-yl)phenyl Bulky, flexible substituent; potential for CNS penetration
tert-Butyl 4-(2-methylbenzyl)piperazine-1-carboxylate 2-Methylbenzyl Simple alkyl-aromatic substituent; high synthetic yield (98%)

Key Observations :

  • Electronic Effects : The target compound’s pyrimidine ring is electron-rich due to methyl and cyclopropyl groups, contrasting with the electron-deficient trifluoromethyl-substituted analog .
  • Steric Effects : The thiadiazole-pyridine substituent introduces planar rigidity, whereas the methoxypiperidinylphenyl group adds conformational flexibility.
  • Synthetic Accessibility : Alkyl-aromatic derivatives (e.g., 2-methylbenzyl) achieve near-quantitative yields , while cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for heteroaromatic analogs require palladium catalysts and yield 70–85% .
Comparative Reaction Conditions and Yields
Compound Type Key Reagents/Conditions Yield Reference
Trifluoromethylpyrimidine Analogs T3P®, Et₃N, reflux in ethylene dichloride ~70%*
Thiadiazole-Pyridine Analogs Pd(dba)₃, XPhos, Na₂CO₃, acetonitrile/water 70–80%
Methoxypiperidinylphenyl Analogs Buchwald-Hartwig conditions, DMF 85%
2-Methylbenzyl Analogs Alkylation with 2-methylbenzyl bromide, FCC 98%

*Estimated based on analogous reactions.

Physicochemical Properties

  • Solubility : The cyclopropylpyrimidine group likely reduces aqueous solubility compared to polar substituents (e.g., sulfonamides in ).
  • Hydrogen Bonding : The pyrimidine nitrogen may act as a weak hydrogen-bond acceptor, unlike the thiadiazole’s sulfur and nitrogen atoms, which enhance crystal packing via S···N interactions .

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